Brevinin-2Tc
Description
Brevinin-2Tc is a cationic antimicrobial peptide (AMP) belonging to the brevinin-2 family, originally isolated from the skin secretions of Pelophylax (formerly Rana) frogs. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses. Structurally, this compound is characterized by a 24-amino-acid residue sequence, including a conserved C-terminal cyclic heptapeptide domain (Cys${}^{18}$-X-X-X-X-X-Cys${}^{24}$) stabilized by a disulfide bridge. This motif is critical for its membrane-disruptive activity and resistance to proteolytic degradation . Its amphipathic α-helical structure enables interaction with microbial membranes, leading to pore formation and cell lysis.
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLWETIKNFGKKFTLNILHKLKCKIGGGC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Brevinin-2Tc shares structural homology with other brevinin-2 peptides and related AMPs. Key comparisons include:
Table 1: Structural Features of this compound and Analogues
| Compound | Source Organism | Length (AA) | Key Structural Motifs | Disulfide Bonds |
|---|---|---|---|---|
| This compound | Pelophylax spp. | 24 | C-terminal Rana box (Cys${}^{18}$-Cys${}^{24}$) | 1 |
| Brevinin-2E | Rana esculenta | 25 | Extended N-terminal helix | 1 |
| Temporin-Tc1 | Litoria infrafrenata | 13 | Linear, no disulfide bonds | 0 |
| Odorranain-HP | Odorrana grahami | 20 | C-terminal cyclic hexapeptide | 1 |
Key Findings :
- The "Rana box" in this compound distinguishes it from linear AMPs like temporins, which lack disulfide bonds and exhibit reduced stability in serum .
- Odorranain-HP, despite a shorter cyclic domain, shows higher helical content (75% vs. 60% in this compound) due to its tighter structural constraints .
Functional and Antimicrobial Activity Comparison
This compound demonstrates superior antimicrobial potency compared to temporins but lower hemolytic activity than odorranain-HP.
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | E. coli | S. aureus | C. albicans | Hemolytic Activity (HC₅₀, µg/mL) |
|---|---|---|---|---|
| This compound | 2.5 | 1.8 | 4.2 | 85.0 |
| Brevinin-2E | 3.1 | 2.4 | 5.6 | 92.3 |
| Temporin-Tc1 | 12.0 | 8.5 | >50 | >200 |
| Odorranain-HP | 1.2 | 0.9 | 2.8 | 45.7 |
Key Findings :
- This compound’s MIC against S. aureus (1.8 µg/mL) is 6.6-fold lower than temporin-Tc1, highlighting the role of the cyclic domain in enhancing target specificity .
- Odorranain-HP’s lower HC₅₀ (45.7 µg/mL) correlates with its higher positive charge (+7 vs. +5 in this compound), increasing non-specific erythrocyte lysis .
Pharmacological and Toxicological Profiles
This compound exhibits a favorable therapeutic index (TI = HC₅₀/MIC) of 47.2 for S. aureus, outperforming temporin-Tc1 (TI = 16.7) but lagging behind odorranain-HP (TI = 50.8). Protease stability assays reveal this compound retains 80% activity after 24-hour exposure to trypsin, whereas temporin-Tc1 is fully degraded within 2 hours .
Table 3: Biophysical Stability Under Stress Conditions
| Condition | This compound (% Activity Retention) | Temporin-Tc1 (% Activity Retention) |
|---|---|---|
| pH 2.0 (2 hours) | 95 | 30 |
| 70°C (1 hour) | 85 | 10 |
| Human Serum (24 h) | 70 | 5 |
Key Findings :
- The cyclic domain in this compound confers resistance to thermal and enzymatic degradation, unlike linear temporins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
